molecular formula C9H11ClN2O3S B7575367 2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide

2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide

Cat. No. B7575367
M. Wt: 262.71 g/mol
InChI Key: VUFKZHXUJXNXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Sulfachloropyridazine and is a sulfonamide antibiotic. It is a white crystalline powder that is soluble in water and has a molecular weight of 324.79 g/mol.

Scientific Research Applications

2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, it has been tested for its antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. In agriculture, it has been tested for its ability to control plant diseases and pests. In environmental science, it has been studied for its potential use in water treatment and as a soil conditioner.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide involves the inhibition of bacterial enzymes involved in folic acid synthesis. Folic acid is essential for the growth and replication of bacteria, and the inhibition of its synthesis leads to the death of bacterial cells. This compound also inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death.
Biochemical and Physiological Effects:
2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, which suggests its potential use in the treatment of inflammatory diseases. It has also been found to have a protective effect on the liver by reducing the levels of liver enzymes and lipid peroxidation. Additionally, it has been shown to have a neuroprotective effect by reducing the levels of oxidative stress markers in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide in lab experiments is its broad-spectrum antibacterial activity. It is effective against a wide range of bacterial strains, including gram-positive and gram-negative bacteria. Another advantage is its low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to dissolve in certain experimental conditions.

Future Directions

For research include exploring its potential use in cancer treatment, inflammatory diseases, agriculture, and environmental science.

Synthesis Methods

The synthesis of 2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide involves the reaction of 2-chloro-6-nitropyridine with sodium sulfite to form 2-chloro-6-aminopyridine. This intermediate is then reacted with N-(3-bromophenyl)acetamide to form 2-chloro-N-[(3-bromophenyl)methyl]acetamide. Finally, the bromine atom is replaced with a sulfonamide group using sodium sulfite to obtain 2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide.

properties

IUPAC Name

2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c10-5-9(13)12-6-7-2-1-3-8(4-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFKZHXUJXNXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide

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